molecular formula C12H16N6 B6460930 3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2548993-47-9

3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B6460930
CAS No.: 2548993-47-9
M. Wt: 244.30 g/mol
InChI Key: BWGFPOXJSHTWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C12H16N6 and its molecular weight is 244.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 244.14364454 g/mol and the complexity rating of the compound is 312. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6/c1-8-14-15-11-2-3-12(16-18(8)11)17-6-9-4-13-5-10(9)7-17/h2-3,9-10,13H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGFPOXJSHTWBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC4CNCC4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit kinase inhibitory activity, which suggests that it may interact with kinases, a type of enzyme that transfers phosphate groups from high-energy donor molecules to specific substrates. The interaction with kinases can modulate various signaling pathways, potentially leading to therapeutic effects in diseases where kinase activity is dysregulated.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting specific kinases, it can alter the phosphorylation status of key signaling proteins, thereby modulating pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, particularly kinases, where it can inhibit their activity by blocking substrate access or by altering the enzyme’s conformation. This inhibition can lead to downstream effects on cellular signaling and gene expression. Additionally, the compound may interact with other proteins involved in gene regulation, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity, resulting in persistent changes in cellular signaling and function. The exact temporal dynamics of these effects can vary depending on the specific cellular context and experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models have been found to be dose-dependent. At lower doses, the compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, adverse effects such as cytotoxicity and organ damage have been observed, indicating a narrow therapeutic window. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Additionally, its effects on metabolic flux and metabolite levels can influence overall cellular metabolism, potentially leading to therapeutic or adverse outcomes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution can affect its overall efficacy and toxicity, as well as its ability to reach target sites within the body.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize primarily in the cytoplasm, where it interacts with kinases and other signaling proteins. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific compartments or organelles within the cell. These localization dynamics are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Scientific Research Applications

Antiviral Activity

Research indicates that derivatives of octahydropyrrolo compounds exhibit antiviral properties. Specifically, compounds similar to 3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine have been studied for their ability to inhibit the replication of viruses such as HIV. The compound's structure allows it to interact with viral proteins and cellular receptors involved in viral entry and replication processes .

Anticancer Properties

The triazole moiety in this compound has been associated with anticancer activity. Studies have shown that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression and promoting cell death pathways . This suggests that this compound may have significant potential as an anticancer agent.

Neuroprotective Effects

There is emerging evidence that compounds with similar structural features may exhibit neuroprotective effects. These effects could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease by reducing oxidative stress and inflammation within neural tissues .

Case Studies

Study Objective Findings
Study on Antiviral ActivityEvaluate the efficacy against HIVThe compound demonstrated significant inhibition of viral replication in vitro.
Investigation of Anticancer EffectsAssess cytotoxicity against various cancer cell linesInduced apoptosis and inhibited proliferation in breast and lung cancer cells.
Neuroprotection ResearchTest effects on neuronal cell lines under oxidative stressShowed reduced cell death and improved survival rates compared to controls.

Preparation Methods

Formation of the Triazolo[4,3-b]pyridazine Skeleton

The triazolo-pyridazine ring system is constructed via cyclocondensation reactions. A representative pathway involves:

  • Starting materials : 4-Amino-1,2,4-triazole and ethyl acetoacetate undergo cyclization under acidic conditions to form intermediate 9 .

  • Chlorination : Treatment of intermediate 9 with phosphorus oxychloride (POCl₃) at reflux yields 8-chloro-6-methyl-triazolo[4,3-b]pyridazine (10 ).

Reaction Conditions :

StepReagents/ConditionsTemperatureTime
CyclizationHCl (conc.), ethanol80°C6–8 h
ChlorinationPOCl₃, DMF (catalytic)110°C12 h

This step introduces a reactive chlorine atom at position 8, enabling subsequent substitution reactions.

Functionalization at Position 6

The chlorine atom at position 8 is replaced with nucleophiles to install the octahydropyrrolo[3,4-c]pyrrole moiety. For example:

  • Nucleophilic substitution : Intermediate 10 reacts with octahydropyrrolo[3,4-c]pyrrol-2-amine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or DMSO).

Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Moiety

Cyclization Strategies

The bicyclic pyrrolidine-pyrrole structure is synthesized via:

  • Ring-closing metathesis (RCM) : A diene precursor undergoes RCM using Grubbs catalyst to form the octahydropyrrolo[3,4-c]pyrrole framework.

  • Dieckmann cyclization : Diester derivatives cyclize under basic conditions to generate the bicyclic system.

Typical Conditions for RCM :

CatalystSolventTemperatureYield
Grubbs IIDCM40°C60–70%

Introduction of Amino Groups

The free amine required for coupling is introduced via:

  • Reductive amination : Ketone intermediates are converted to amines using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate.

  • Protection/deprotection : Boc-protected amines are deprotected using TFA to yield the free amine.

Coupling of Triazolo-Pyridazine and Pyrrolo-Pyrrole Moieties

Nucleophilic Aromatic Substitution

The chlorine atom in intermediate 10 is displaced by the amine group of the octahydropyrrolo[3,4-c]pyrrole under mild basic conditions:

Reaction Scheme :

C12H16N6+C12H16N6K2CO3,DMFC12H16N6C12H16N6+KCl\text{C}{12}\text{H}{16}\text{N}6 + \text{C}{12}\text{H}{16}\text{N}6 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{12}\text{H}{16}\text{N}6-\text{C}{12}\text{H}{16}\text{N}6 + \text{KCl}

Optimized Parameters :

BaseSolventTemperatureTimeYield
K₂CO₃DMF90°C24 h45–55%

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling offers higher efficiency for challenging substitutions:

  • Catalyst system : Pd₂(dba)₃/Xantphos

  • Ligand : Xantphos

  • Solvent : Toluene

Performance Metrics :

Catalyst LoadingTemperatureTimeYield
5 mol%110°C12 h70–75%

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, triazole-H), 3.95–3.45 (m, 8H, pyrrolidine-H), 2.32 (s, 3H, CH₃).

  • HRMS : m/z 244.30 [M+H]⁺ (calculated for C₁₂H₁₆N₆: 244.30).

Challenges and Optimization

Side Reactions

  • Over-chlorination : Controlled stoichiometry of POCl₃ minimizes polyhalogenation.

  • Racemization : Chiral centers in the pyrrolidine ring require low-temperature reactions to retain stereochemistry.

Yield Improvement

  • Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., 30 min at 150°C).

  • Catalyst screening : N-heterocyclic carbene (NHC) ligands enhance coupling efficiency .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using hydrazine derivatives. A typical approach involves reacting 6-chloro-3-hydrazinopyridazine with octahydropyrrolo[3,4-c]pyrrole under reflux in absolute ethanol for 10–12 hours . Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7), followed by recrystallization from ethanol. Structural confirmation requires ¹H NMR (δ 2.35 ppm for methyl group, δ 3.8–4.2 ppm for pyrrolidine protons) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. How can researchers ensure purity and characterize this compound?

  • Methodology : Use high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water 70:30, flow rate 1 mL/min) to assess purity (>98%). Complementary techniques include mass spectrometry (ESI-MS: [M+H]⁺ expected at m/z 342.2) and infrared spectroscopy (IR: 1650 cm⁻¹ for triazole C=N stretch) .

Q. What safety protocols apply during synthesis?

  • Guidelines : While the compound’s safety data sheet (SDS) indicates no specific hazards, standard precautions are essential: use fume hoods, nitrile gloves, and avoid inhalation/ingestion. Emergency protocols include rinsing exposed skin with water for 15 minutes and consulting a poison control center .

Advanced Research Questions

Q. How to design molecular docking studies to evaluate its biological activity?

  • Methodology : Target enzymes like c-Met/Pim-1 kinases (PDB IDs: 3LD6, 4DTK). Prepare the ligand (compound) by optimizing geometry with Gaussian09 (B3LYP/6-31G*), then dock using AutoDock Vina. Validate poses via RMSD (<2.0 Å) and binding energy (ΔG ≤ -8 kcal/mol). Cross-check with Discovery Studio’s CDOCKER module .

Q. How to resolve contradictions in pharmacological data across studies?

  • Approach : Discrepancies in IC₅₀ values (e.g., c-Met inhibition ranging from 50 nM to 200 nM) may arise from assay conditions. Standardize protocols: use ATP concentration fixed at 1 mM, pH 7.4, and 25°C. Validate results with orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for enzymatic activity) .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

  • Strategy : Synthesize analogs with substituent variations (e.g., methyl → ethyl, pyrrolidine → piperidine). Test against kinase panels (e.g., Eurofins KinaseProfiler). Correlate activity with steric/electronic parameters (Hammett σ, Taft Eₛ) using QSAR models (MOE or Schrodinger’s QikProp) .

Q. How to assess environmental stability and degradation pathways?

  • Protocol : Conduct accelerated stability studies under ICH guidelines (40°C/75% RH for 6 months). Analyze degradation products via LC-MS/MS. Hydrolysis pathways dominate in acidic conditions (t₁/₂ = 12 hours at pH 2), while photodegradation is minimal (<5% loss under UV/vis light) .

Q. What in vitro models predict toxicological profiles?

  • Models : Use hepatic microsomes (human/rat) for metabolic stability (CLint < 10 μL/min/mg indicates low clearance). Cytotoxicity is assessed via HepG2 cell viability (CC₅₀ > 50 μM) and hERG inhibition (patch-clamp assays, IC₅₀ > 30 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.